3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde
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Overview
Description
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol . This compound features a pyrrolo[2,3-c]pyridazine core structure, which is a fused bicyclic system containing both pyrrole and pyridazine rings. The presence of a chloro substituent at the 3-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridazine with a suitable aldehyde precursor in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Oxidation: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylic acid.
Reduction: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-7H-pyrrolo[2,3-c]pyridazine: Lacks the aldehyde group but shares the core structure.
7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde: Lacks the chloro substituent but has the aldehyde group.
3-chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of the pyrrolo ring.
Uniqueness
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is unique due to the combination of its chloro and aldehyde substituents on the pyrrolo[2,3-c]pyridazine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2445785-76-0 |
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Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-5-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,11) |
InChI Key |
MOLOWYPPAPVSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
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